N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide
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Overview
Description
Compound 1 , plays a crucial role as a building block in medicinal chemistry. Its chemical structure consists of a quinoxaline core functionalized with an amino group, a methoxy group, and a benzenesulfonamide moiety (Figure 1). This compound serves as a valuable intermediate in the synthesis of various drug candidates .
!Compound 1 <!-- Image description: Chemical structure of N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide -->
Preparation Methods
Synthetic Routes: Two primary synthetic routes are commonly employed for the production of Compound 1:
Route 1: Acylation of 4-methylbenzene-1,3-diamine (Compound 2) with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide. Subsequent reduction with hydrogen yields Compound 1.
Route 2: Direct selective acylation of Compound 2 leads to the formation of Compound 1.
Reaction Conditions: The selective monoacylation process can be challenging due to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products. Optimization of reaction conditions is essential to achieve high yields within a short timeframe.
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve selective monoacylation. The major products formed include Compound 1 itself and its derivatives.
Scientific Research Applications
Compound 1 finds applications in several fields:
Medicinal Chemistry: It serves as an intermediate for drug synthesis.
Biology: Researchers explore its interactions with biological targets.
Industry: Its unique structure may have industrial applications, although further research is needed.
Mechanism of Action
The precise mechanism by which Compound 1 exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While Compound 1 shares similarities with other quinoxaline derivatives, its distinct chemical features set it apart. Further investigation is necessary to fully understand its uniqueness.
Properties
Molecular Formula |
C22H19FN4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(3-fluoro-4-methylanilino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-8-9-15(12-18(14)23)24-21-22(27-31(28,29)17-6-4-3-5-7-17)25-19-11-10-16(30-2)13-20(19)26-21/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
GEGIROWDSXIYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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